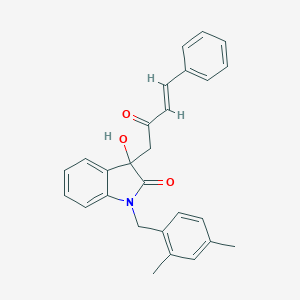
1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one, also known as CEP-33779, is a small molecule inhibitor of the NF-κB pathway. This molecule has shown promising results in preclinical studies and has the potential to be used in the treatment of various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one inhibits the NF-κB pathway by blocking the phosphorylation and degradation of IκBα, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory genes.
Biochemical and Physiological Effects:
1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory and anti-tumor effects in preclinical models. The molecule has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is its specificity for the NF-κB pathway, which minimizes off-target effects. However, the molecule has limited solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Additionally, further studies are needed to determine the optimal dosing and administration of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one for different diseases and patient populations. Finally, clinical trials are needed to determine the safety and efficacy of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in humans.
Synthesemethoden
The synthesis of 1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2,4-dimethylbenzaldehyde with methyl acetoacetate to form 1-(2,4-dimethylbenzyl)-3-methyl-4-oxo-2-pentene, which is then reacted with indoline-2,3-dione to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied in preclinical models and has shown promising results in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases. The molecule has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses.
Eigenschaften
Produktname |
1-(2,4-dimethylbenzyl)-3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C27H25NO3 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
1-[(2,4-dimethylphenyl)methyl]-3-hydroxy-3-[(E)-2-oxo-4-phenylbut-3-enyl]indol-2-one |
InChI |
InChI=1S/C27H25NO3/c1-19-12-14-22(20(2)16-19)18-28-25-11-7-6-10-24(25)27(31,26(28)30)17-23(29)15-13-21-8-4-3-5-9-21/h3-16,31H,17-18H2,1-2H3/b15-13+ |
InChI-Schlüssel |
JTUBWWPECIDRFZ-FYWRMAATSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C/C4=CC=CC=C4)O)C |
SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252855.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252856.png)

![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252862.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252863.png)
![3-hydroxy-1-(morpholin-4-ylmethyl)-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252864.png)

![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252869.png)
![5-bromo-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252870.png)
![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252871.png)
![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252877.png)
![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252879.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252880.png)
![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252881.png)